molecular formula C13H8BrN3O5 B15012617 2-{[(E)-(4-bromo-3-nitrophenyl)methylidene]amino}-5-nitrophenol

2-{[(E)-(4-bromo-3-nitrophenyl)methylidene]amino}-5-nitrophenol

Cat. No.: B15012617
M. Wt: 366.12 g/mol
InChI Key: SOMCSFNHZJCQEO-UHFFFAOYSA-N
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Description

2-[(E)-[(4-BROMO-3-NITROPHENYL)METHYLIDENE]AMINO]-5-NITROPHENOL is an organic compound characterized by the presence of bromine, nitro, and phenolic functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-[(4-BROMO-3-NITROPHENYL)METHYLIDENE]AMINO]-5-NITROPHENOL typically involves the condensation of 4-bromo-3-nitrobenzaldehyde with 5-nitro-2-aminophenol under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-[(4-BROMO-3-NITROPHENYL)METHYLIDENE]AMINO]-5-NITROPHENOL can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium thiolate (KSR).

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted phenols or anilines.

Scientific Research Applications

2-[(E)-[(4-BROMO-3-NITROPHENYL)METHYLIDENE]AMINO]-5-NITROPHENOL has various applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 2-[(E)-[(4-BROMO-3-NITROPHENYL)METHYLIDENE]AMINO]-5-NITROPHENOL involves its interaction with specific molecular targets. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The phenolic group can also participate in redox reactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-nitrophenol
  • 3-Nitro-4-bromophenol
  • 2-Amino-5-nitrophenol

Uniqueness

2-[(E)-[(4-BROMO-3-NITROPHENYL)METHYLIDENE]AMINO]-5-NITROPHENOL is unique due to the presence of both nitro and bromine substituents on the aromatic ring, which can significantly influence its reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C13H8BrN3O5

Molecular Weight

366.12 g/mol

IUPAC Name

2-[(4-bromo-3-nitrophenyl)methylideneamino]-5-nitrophenol

InChI

InChI=1S/C13H8BrN3O5/c14-10-3-1-8(5-12(10)17(21)22)7-15-11-4-2-9(16(19)20)6-13(11)18/h1-7,18H

InChI Key

SOMCSFNHZJCQEO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C=NC2=C(C=C(C=C2)[N+](=O)[O-])O)[N+](=O)[O-])Br

Origin of Product

United States

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